molecular formula C23H33N3O3 B11165591 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11165591
M. Wt: 399.5 g/mol
InChI Key: NNYNYQMYUBLPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperidine ring, and a 4-methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-methylphenyl-substituted amine and a carbonyl compound.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate formed in the previous step.

    Final Coupling: The final step involves coupling the pyrrolidine and piperidine intermediates using a coupling reagent like carbodiimide under controlled conditions to form the desired compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine and piperidine rings, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or piperidine rings are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides.

Scientific Research Applications

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

    Biology: It serves as a probe for studying biological processes, such as enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide can be compared with similar compounds:

This compound’s unique combination of functional groups and ring structures makes it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C23H33N3O3

Molecular Weight

399.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H33N3O3/c1-4-5-17(3)24-22(28)18-10-12-25(13-11-18)23(29)19-14-21(27)26(15-19)20-8-6-16(2)7-9-20/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,24,28)

InChI Key

NNYNYQMYUBLPOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.